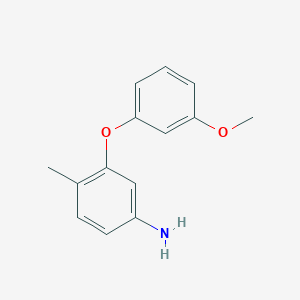

3-(3-Methoxyphenoxy)-4-methylaniline

描述

Contextualizing 3-(3-Methoxyphenoxy)-4-methylaniline within the Chemical Landscape of Aromatic Anilines

Aromatic anilines are foundational building blocks in organic synthesis. slideshare.net The introduction of an aryloxy substituent significantly influences the electronic and steric properties of the aniline (B41778) ring. In the case of this compound, the molecule features a diaryl ether linkage, which is a key structural element in many biologically active compounds. The methoxy (B1213986) and methyl groups further modulate the molecule's properties, impacting its reactivity, solubility, and potential biological interactions.

Due to the lack of specific data for this compound, the following table presents the physicochemical properties of a structurally related compound, 3-phenoxyaniline (B129670), to provide representative data for this class of molecules. nih.gov

| Property | Value |

| Molecular Formula | C12H11NO |

| Molecular Weight | 185.22 g/mol |

| Appearance | Crystalline solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Sparingly soluble in water |

Note: Data presented is for 3-phenoxyaniline and is intended to be representative of the general properties of phenoxy-substituted anilines.

General Significance of Phenoxy-Substituted Anilines in Contemporary Organic Chemistry Research

Phenoxy-substituted anilines are of considerable interest in contemporary organic chemistry due to their prevalence in pharmacologically active molecules and functional materials. The diaryl ether linkage is a key pharmacophore in a variety of therapeutic agents. For instance, derivatives of 2-phenoxyaniline (B124666) have been investigated for their inhibitory action on the Na+/Ca2+ exchange system, with potential applications in treating ischemic diseases. google.com Furthermore, 4-phenoxyaniline (B93406) has been utilized as an intermediate in the synthesis of herbicides. guidechem.com

The synthesis of these molecules often relies on established cross-coupling methodologies. The Ullmann condensation, a copper-catalyzed reaction, has historically been a primary method for the formation of diaryl ethers. acs.orgtandfonline.comscielo.org.mxwikipedia.org More recently, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for constructing the C-N bonds inherent to these structures. wikipedia.orglibretexts.orgmychemblog.comjk-sci.comyoutube.com

Overview of Research Trajectories for Similar Molecular Architectures

Research into molecular architectures similar to this compound is largely driven by the pursuit of new therapeutic agents and functional materials. Key areas of investigation include:

Kinase Inhibitors: The phenoxy aniline scaffold is a common feature in many kinase inhibitors, which are a critical class of drugs for cancer therapy. mdpi.comnih.gov Researchers are actively exploring modifications to this scaffold to enhance potency and selectivity for specific kinase targets.

Herbicides: Diphenyl ether derivatives have a long history as herbicides, with their mode of action often involving the inhibition of protoporphyrinogen (B1215707) oxidase (PPO). acs.orgnih.govacs.orgnih.gov Ongoing research focuses on synthesizing novel derivatives with improved efficacy and crop selectivity.

Anti-inflammatory Agents: Phenoxyacridine derivatives, which share the aryloxy structural motif, have been synthesized and evaluated for their anti-inflammatory properties. nih.gov This suggests that phenoxy-substituted anilines may also possess potential as anti-inflammatory agents.

Antisecretory Agents: Studies on (aryloxy)alkylamines have revealed their potential as gastric antisecretory agents through the inhibition of the H+/K+-ATPase enzyme. nih.govresearchgate.net

The following table summarizes the key research areas and the significance of the aryloxy aniline scaffold.

| Research Area | Significance of the Aryloxy Aniline Scaffold |

| Medicinal Chemistry | Core structure in kinase inhibitors, anti-inflammatory agents, and antisecretory agents. google.comnih.govnih.govresearchgate.netnih.govcresset-group.comgoogle.com |

| Agrochemicals | Foundational component of diphenyl ether herbicides. guidechem.comacs.orgnih.govacs.orgnih.gov |

| Organic Synthesis | A target for the development and optimization of cross-coupling methodologies like the Ullmann condensation and Buchwald-Hartwig amination. acs.orgwikipedia.orgwikipedia.orglibretexts.orgmychemblog.comjk-sci.comyoutube.comorganic-chemistry.org |

Structure

3D Structure

属性

分子式 |

C14H15NO2 |

|---|---|

分子量 |

229.27 g/mol |

IUPAC 名称 |

3-(3-methoxyphenoxy)-4-methylaniline |

InChI |

InChI=1S/C14H15NO2/c1-10-6-7-11(15)8-14(10)17-13-5-3-4-12(9-13)16-2/h3-9H,15H2,1-2H3 |

InChI 键 |

JDDGIVGFLPLWIQ-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=C(C=C1)N)OC2=CC=CC(=C2)OC |

产品来源 |

United States |

Synthetic Methodologies for 3 3 Methoxyphenoxy 4 Methylaniline

Established Synthetic Routes to the Core Structure

Nucleophilic Aromatic Substitution Strategies for Ether Linkage Formation

The formation of the diaryl ether bond in 3-(3-methoxyphenoxy)-4-methylaniline is a critical step that is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. These reactions involve the coupling of a phenoxide with an activated aryl halide or a related electrophile. Two of the most prominent and widely employed methods for this purpose are the Ullmann condensation and the Buchwald-Hartwig amination.

The core of this synthetic approach involves the reaction of a substituted phenol (B47542) with a halogenated aromatic compound. In the context of synthesizing this compound, this could involve two primary disconnection strategies:

Strategy A: Reacting 3-methoxyphenol (B1666288) with a halogenated 4-methyl-nitrobenzene derivative (e.g., 1-chloro-4-methyl-3-nitrobenzene or 1-bromo-4-methyl-3-nitrobenzene).

Strategy B: Reacting a substituted 4-methylphenol with a halogenated anisole (B1667542) derivative (e.g., 3-bromoanisole (B1666278) or 3-chloroanisole).

The choice of strategy often depends on the commercial availability and reactivity of the starting materials. The halogenated aromatic precursor is typically activated towards nucleophilic attack by the presence of an electron-withdrawing group, such as a nitro group, ortho or para to the halogen.

A prominent example of this type of reaction is the Ullmann condensation, which traditionally uses a copper catalyst to facilitate the coupling of an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org Modern variations of the Ullmann ether synthesis often employ soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.org

Another powerful method is the Buchwald-Hartwig ether synthesis, a palladium-catalyzed cross-coupling reaction. organic-synthesis.comwikipedia.org This reaction has gained widespread use due to its high efficiency, broad substrate scope, and milder reaction conditions compared to the traditional Ullmann condensation. wikipedia.org

Table 1: Comparison of Ullmann and Buchwald-Hartwig Ether Synthesis Conditions

| Feature | Ullmann Condensation | Buchwald-Hartwig Ether Synthesis |

| Catalyst | Copper (Cu), often as Cu(I) salts (e.g., CuI) or copper powder | Palladium (Pd), often as Pd(0) or Pd(II) precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) |

| Ligand | Often used in modern variations (e.g., phenanthroline, diamines) | Essential, typically bulky electron-rich phosphines (e.g., BINAP, XPhos) organic-synthesis.com |

| Base | Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Often strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄) |

| Solvent | High-boiling polar solvents (e.g., DMF, NMP, pyridine) wikipedia.org | Aprotic solvents (e.g., toluene, dioxane) |

| Temperature | Typically high (150-220 °C) wikipedia.org | Milder (room temperature to 120 °C) |

Both the Ullmann and Buchwald-Hartwig reactions are critically dependent on the presence of a base and a suitable catalyst.

Role of the Base: The primary function of the base is to deprotonate the phenol, generating the more nucleophilic phenoxide anion. The choice of base is crucial and can influence the reaction rate and yield. In Ullmann reactions, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. nih.gov For Buchwald-Hartwig couplings, stronger, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or potassium phosphate (B84403) (K₃PO₄) are often employed to facilitate the catalytic cycle. organic-chemistry.org

Role of the Catalyst:

Copper Catalysis (Ullmann): In the Ullmann condensation, the copper catalyst is believed to coordinate to the aryl halide, facilitating the nucleophilic attack by the phenoxide. The exact mechanism is complex and still a subject of research, but it is generally accepted to involve oxidative addition and reductive elimination steps with copper(I) and copper(III) intermediates. The addition of ligands can stabilize the copper catalyst and increase its solubility and reactivity. nih.gov

Palladium Catalysis (Buchwald-Hartwig): The catalytic cycle of the Buchwald-Hartwig ether synthesis is well-established and involves a series of key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate.

Ligand Exchange: The phenoxide displaces a ligand on the palladium center.

Reductive Elimination: The diaryl ether product is formed through reductive elimination, regenerating the Pd(0) catalyst. wikipedia.org

The choice of phosphine (B1218219) ligand is critical as it modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition and reductive elimination. organic-synthesis.comorgsyn.org

Reductive Conversion of Nitro Precursors to the Aniline (B41778) Moiety

A common and efficient strategy for the synthesis of aromatic amines is the reduction of the corresponding nitro compounds. In the synthesis of this compound, a precursor such as 1-(3-methoxyphenoxy)-2-methyl-4-nitrobenzene would be synthesized first, followed by the reduction of the nitro group to the amine. This approach is often preferred due to the activating effect of the nitro group in the preceding nucleophilic aromatic substitution step.

Catalytic hydrogenation is a widely used and clean method for the reduction of nitroarenes to anilines, with water being the only byproduct. aidic.it This method involves the use of a metal catalyst and a hydrogen source, typically hydrogen gas.

Commonly used catalysts for this transformation include:

Palladium on carbon (Pd/C)

Platinum on carbon (Pt/C)

Raney nickel (Raney Ni)

The reaction is typically carried out in a solvent such as ethanol (B145695), methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere. The pressure of hydrogen can range from atmospheric pressure to higher pressures, and the reaction temperature is usually mild, often at or slightly above room temperature. google.com The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity. For instance, bimetallic catalysts, such as copper/nickel nanoparticles, have been shown to be effective for the hydrogenation of substituted nitroarenes. rsc.org

Table 2: Typical Conditions for Catalytic Hydrogenation of Nitroarenes

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure |

| Pd/C | H₂ gas | Ethanol, Methanol | Room Temperature - 60 °C | 1 - 10 atm |

| Pt/C | H₂ gas | Acetic Acid, Ethanol | Room Temperature - 80 °C | 1 - 10 atm |

| Raney Ni | H₂ gas | Methanol, Ethanol | 25 - 100 °C | 1 - 50 atm |

Metal-mediated reductions offer a classical and cost-effective alternative to catalytic hydrogenation for the conversion of nitroarenes to anilines. These methods involve the use of a metal in the presence of an acid or a salt.

Iron Powder Systems: The reduction of nitroarenes using iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, is a well-established and reliable method. google.com This reaction, often referred to as the Béchamp reduction, is widely used in both laboratory and industrial settings. The reaction proceeds through a series of single electron transfers from the iron metal to the nitro group.

The general stoichiometry for the reduction of a nitroarene (R-NO₂) with iron and hydrochloric acid is:

4 R-NO₂ + 9 Fe + 4 H₂O --(HCl)--> 4 R-NH₂ + 3 Fe₃O₄

Variations of this method include the use of iron powder with ammonium (B1175870) chloride in an aqueous or alcoholic solvent system. This provides a milder and often more selective method for the reduction. The reaction conditions are typically heating the mixture to reflux.

Other metals that can be used for this transformation include tin (Sn) in the presence of concentrated hydrochloric acid and zinc (Zn) in acidic or neutral conditions. However, iron is often preferred due to its low cost and the formation of relatively benign iron oxide byproducts. google.com

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry emphasizes the use of advanced techniques to improve reaction efficiency, reduce environmental impact, and enhance product purity. For the synthesis of this compound, several advanced methods can be employed.

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating. researchgate.net For the synthesis of this compound via an Ullmann-type reaction, microwave irradiation can be particularly advantageous. mdpi.comnih.gov

A plausible microwave-assisted Ullmann condensation could involve the coupling of 3-methoxyphenol with a suitable 4-methylaniline precursor, such as 3-halo-4-methylaniline (e.g., 3-bromo- (B131339) or 3-iodo-4-methylaniline). The reaction would typically be carried out in the presence of a copper catalyst, a base, and a high-boiling polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

| Parameter | Condition |

| Reactants | 3-methoxyphenol, 3-halo-4-methylaniline |

| Catalyst | Copper(I) salt (e.g., CuI) |

| Base | K₂CO₃ or Cs₂CO₃ |

| Solvent | DMF or DMSO |

| Temperature | 120-180 °C (under microwave irradiation) |

| Time | 15-60 minutes |

This interactive data table presents a hypothetical set of optimized conditions for the microwave-assisted synthesis based on general principles of Ullmann reactions.

The significant reduction in reaction time from hours to minutes is a key advantage of this technique. nih.gov

Exploration of Solvent-Free or Environmentally Benign Reaction Conditions

In line with the principles of green chemistry, the development of solvent-free or environmentally benign reaction conditions is a major focus of contemporary synthetic research. For the Buchwald-Hartwig O-arylation, a palladium-catalyzed cross-coupling reaction, solvent-free conditions have been successfully implemented for the synthesis of various diaryl ethers. researchgate.netresearchgate.net

A potential solvent-free Buchwald-Hartwig approach to this compound would involve the reaction of 3-methoxyphenol with 3-halo-4-methylaniline in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The reaction mixture, in the absence of a solvent, would be heated to facilitate the coupling.

| Component | Example |

| Palladium Precatalyst | Pd₂(dba)₃ |

| Ligand | A bulky electron-rich phosphine (e.g., XPhos, SPhos) |

| Base | A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) |

| Reaction Conditions | Neat, heated (e.g., 80-120 °C) |

This interactive data table outlines potential components for a solvent-free Buchwald-Hartwig O-arylation.

The use of mechanochemistry, such as ball-milling, can also facilitate solvent-free reactions by providing the necessary energy for the transformation through mechanical force. researchgate.net

Regioselectivity and Stereoselectivity Considerations in Synthesis

In the synthesis of this compound, regioselectivity is a key consideration. The desired product has the phenoxy group at the 3-position of the 4-methylaniline ring. To achieve this, the starting materials must have the appropriate substitution pattern. For instance, in an Ullmann or Buchwald-Hartwig coupling, one would start with a 3-halo-4-methylaniline to direct the coupling to the desired position.

The regioselectivity of the Ullmann reaction can be influenced by the electronic properties of the substituents on the aryl halide. mdpi.com However, with a defined starting material like 3-halo-4-methylaniline, the primary product is expected to be the 3-substituted isomer.

Stereoselectivity is not a factor in the synthesis of the final product, as this compound is not chiral. However, if chiral ligands were to be used in a palladium-catalyzed synthesis, it would not impact the chirality of the final achiral product.

Purification and Isolation Protocols for this compound

After the synthesis, the crude product must be purified to remove unreacted starting materials, catalyst residues, and byproducts. A combination of chromatographic and crystallization techniques is typically employed.

Chromatographic Separation Techniques (e.g., Column Chromatography)

Column chromatography is a standard and effective method for the purification of organic compounds. rsc.org For an aromatic amine like this compound, silica (B1680970) gel is a common stationary phase. The choice of eluent (mobile phase) is crucial for achieving good separation. A mixture of a non-polar solvent and a moderately polar solvent is typically used.

| Eluent System | Polarity | Application |

| Hexane (B92381)/Ethyl Acetate | Low to Medium | Good for separating compounds of moderate polarity. The ratio can be adjusted to optimize separation. |

| Dichloromethane (B109758)/Methanol | Medium to High | Useful if the product is more polar or to elute strongly adsorbed impurities. |

This interactive data table provides examples of eluent systems for the column chromatography of aromatic amines.

The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Recrystallization and Precipitation Strategies for Compound Purity

Recrystallization is a powerful technique for the final purification of solid organic compounds. researchgate.netyoutube.comreddit.comreddit.com The principle relies on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures.

For this compound, which is expected to be a solid at room temperature, a suitable recrystallization solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Potential Recrystallization Solvents:

Ethanol/Water: The compound is dissolved in a minimum amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to induce crystallization.

Toluene/Hexane: The compound is dissolved in hot toluene, and hexane is added as an anti-solvent to promote crystallization upon cooling.

Acetone (B3395972)/Hexane: Similar to the toluene/hexane system, with acetone as the primary solvent.

The choice of solvent is often determined empirically. rochester.edu The purity of the recrystallized product can be assessed by techniques such as melting point determination and spectroscopic analysis (NMR, IR).

Chemical Reactivity and Derivatization Pathways of 3 3 Methoxyphenoxy 4 Methylaniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) and Phenoxy Moieties

The aniline ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino group. The phenoxy ring is also activated, albeit to a lesser extent, by the methoxy (B1213986) group. The directing effects of the substituents on both rings play a crucial role in determining the regioselectivity of these reactions.

Nitration: The nitration of 3-(3-Methoxyphenoxy)-4-methylaniline is expected to be a complex reaction. Direct nitration of anilines with a mixture of nitric acid and sulfuric acid can be problematic, often leading to oxidation and the formation of a mixture of products. The strongly acidic conditions protonate the amino group to form an anilinium ion, which is a meta-directing group. icrc.ac.irgoogle.com This can result in significant amounts of the meta-nitro product, alongside the expected ortho and para isomers.

To achieve selective nitration on the aniline ring, it is common practice to first protect the amino group by acetylation. The resulting acetamido group is still an ortho, para-director but is less activating than the amino group, which helps to prevent polysubstitution and oxidation. The bulky nature of the acetamido group would sterically hinder the ortho positions, favoring substitution at the para position relative to the acetamido group.

On the phenoxy ring, the methoxy group is an ortho, para-director. Therefore, nitration would be expected to occur at the positions ortho and para to the methoxy group.

Table 1: Predicted Regioselectivity of Mononitration of N-acetyl-3-(3-methoxyphenoxy)-4-methylaniline

| Ring of Substitution | Position of Nitration (relative to existing substituents) | Predicted Major Product | Predicted Minor Product(s) |

| Aniline Ring | Para to acetamido group | N-(5-nitro-3-(3-methoxyphenoxy)-4-methylphenyl)acetamide | N-(2-nitro-3-(3-methoxyphenoxy)-4-methylphenyl)acetamide |

| Phenoxy Ring | Para to methoxy group | N-(3-(3-methoxy-4-nitrophenoxy)-4-methylphenyl)acetamide | N-(3-(3-methoxy-2-nitrophenoxy)-4-methylphenyl)acetamide, N-(3-(3-methoxy-6-nitrophenoxy)-4-methylphenyl)acetamide |

Sulfonation: Similar to nitration, the direct sulfonation of anilines can be complex. Heating aniline with concentrated sulfuric acid typically leads to the formation of sulfanilic acid, where the sulfonic acid group is in the para position. libretexts.org For this compound, sulfonation is expected to occur primarily on the highly activated aniline ring. The reaction likely proceeds through the formation of anilinium hydrogen sulfate, which upon heating, rearranges to the corresponding sulfonic acid. The primary product would be the sulfonic acid derivative with the -SO3H group para to the amino group.

Halogenation: The amino group is a powerful activating group for halogenation. The reaction of anilines with bromine water, for instance, is typically rapid and leads to the formation of polybrominated products. libretexts.org To control the halogenation of this compound and achieve monosubstitution, protection of the amino group as an acetanilide (B955) is generally required. The acetamido group directs the incoming halogen to the ortho and para positions. Due to steric hindrance from the bulky acetamido group and the adjacent phenoxy group, halogenation is most likely to occur at the para position relative to the acetamido group.

Table 2: Predicted Outcome of Monobromination of N-acetyl-3-(3-methoxyphenoxy)-4-methylaniline

| Reagent | Solvent | Predicted Major Product |

| Br₂ | Acetic Acid | N-(5-bromo-3-(3-methoxyphenoxy)-4-methylphenyl)acetamide |

Friedel-Crafts Alkylation/Acylation: Friedel-Crafts reactions are generally not successful with anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. researchgate.net Therefore, the amino group must be protected, for example, as an acetanilide, before carrying out a Friedel-Crafts reaction. The acetamido group is an ortho, para-director. Friedel-Crafts acylation of the protected aniline would likely yield the para-acylated product as the major isomer due to steric considerations.

The phenoxy ring, being activated by the methoxy group, could also potentially undergo Friedel-Crafts reactions. The outcome would depend on the specific reaction conditions and the relative reactivity of the two rings.

Oxidative and Reductive Transformations of the Functional Groups

The aniline moiety is susceptible to both oxidation and reduction, leading to a variety of derivatives.

Primary aromatic amines can be oxidized to a variety of products, including quinones, depending on the oxidizing agent and reaction conditions. The oxidation of anilines often proceeds through complex pathways and can lead to polymerization. However, under controlled conditions, it is possible to form quinone derivatives. For this compound, oxidation could potentially lead to the formation of a quinone-imine, which could then be hydrolyzed to the corresponding quinone. The substitution pattern of the starting material would influence the structure of the resulting quinone.

While the amino group is already in a reduced state, the aromatic rings of this compound can be reduced under certain conditions. Catalytic hydrogenation at high pressure and temperature, or using powerful reducing agents like rhodium on carbon, can lead to the saturation of the aromatic rings, yielding cycloalkyl derivatives. However, these are generally harsh conditions and may also lead to the cleavage of the ether linkage.

A more common reductive transformation involving anilines is the reduction of a nitro-aniline precursor. If this compound were synthesized from a nitrated precursor, the reduction of the nitro group to the primary amine would be a key step. Common reagents for this transformation include tin or iron in acidic media, or catalytic hydrogenation. rsc.org

Nucleophilic Reactivity of the Primary Amine Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile. This allows for a variety of reactions at the nitrogen center, including acylation and alkylation.

Acylation: The primary amine of this compound readily reacts with acylating agents such as acid chlorides and acid anhydrides to form the corresponding amides. This reaction is often used to protect the amino group during other transformations, as discussed previously.

Table 3: Examples of Acylation Reactions of this compound

| Acylating Agent | Product |

| Acetyl chloride | N-(3-(3-methoxyphenoxy)-4-methylphenyl)acetamide |

| Benzoyl chloride | N-(3-(3-methoxyphenoxy)-4-methylphenyl)benzamide |

| Acetic anhydride (B1165640) | N-(3-(3-methoxyphenoxy)-4-methylphenyl)acetamide |

Alkylation: The primary amine can also undergo alkylation with alkyl halides. However, controlling the degree of alkylation can be challenging, as the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. To achieve selective mono-alkylation, specific synthetic strategies may be required, such as reductive amination.

Another important reaction of primary aromatic amines is diazotization. Treatment of this compound with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures would yield a diazonium salt. These salts are versatile intermediates that can undergo a variety of subsequent reactions, including azo coupling to form azo dyes, and Sandmeyer reactions to introduce a range of functional groups onto the aromatic ring.

Formation of Amides and Carboxamides

The primary amine functionality of this compound readily undergoes acylation reactions with a variety of acylating agents to form stable amide and carboxamide derivatives. This transformation is a fundamental reaction in organic chemistry, often employed to protect the amine group or to introduce new functional moieties into the molecule. nih.gov

The reaction typically proceeds by the nucleophilic attack of the nitrogen atom of the amine on the electrophilic carbonyl carbon of an acyl halide, anhydride, or carboxylic acid. When carboxylic acids are used, coupling agents are often required to activate the carboxyl group. nih.gov

Table 1: General Conditions for Amide and Carboxamide Formation

| Acylating Agent | Typical Reagents/Conditions | Product |

| Acyl Halide | Acyl chloride or bromide, typically in the presence of a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) to neutralize the resulting hydrohalic acid. | N-(3-(3-Methoxyphenoxy)-4-methylphenyl)amide |

| Carboxylic Anhydride | Acetic anhydride or other symmetric/mixed anhydrides, often with gentle heating. | N-(3-(3-Methoxyphenoxy)-4-methylphenyl)amide |

| Carboxylic Acid | A coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). | N-(3-(3-Methoxyphenoxy)-4-methylphenyl)carboxamide |

These reactions are generally high-yielding and provide a straightforward method for modifying the structure of this compound.

Schiff Base Condensation Reactions

The primary amine group of this compound can react with aldehydes and ketones in a condensation reaction to form Schiff bases, also known as imines. nih.govderpharmachemica.comjocpr.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net The formation of the carbon-nitrogen double bond (azomethine group) is characteristic of this reaction. jocpr.com

The reaction is typically catalyzed by an acid or a base and is often carried out under conditions that allow for the removal of water, thereby driving the equilibrium towards the product side.

Table 2: Formation of Schiff Bases from this compound

| Carbonyl Compound | Reaction Conditions | Product |

| Aromatic Aldehyde (e.g., Benzaldehyde) | Reflux in a solvent like ethanol (B145695) or methanol, often with a catalytic amount of acid (e.g., acetic acid). derpharmachemica.comjocpr.com | (E)-N-benzylidene-3-(3-methoxyphenoxy)-4-methylaniline |

| Aliphatic Aldehyde (e.g., Acetaldehyde) | Similar conditions to aromatic aldehydes, though the resulting Schiff bases may be less stable. | (E)-N-ethylidene-3-(3-methoxyphenoxy)-4-methylaniline |

| Ketone (e.g., Acetone) | Generally requires more forcing conditions than aldehydes, such as higher temperatures and longer reaction times, due to the lower electrophilicity of the ketone carbonyl group. | (E)-N-(propan-2-ylidene)-3-(3-methoxyphenoxy)-4-methylaniline |

Schiff bases are valuable intermediates in organic synthesis and can be further reduced to secondary amines. mdpi.com

Alkylation and Arylation of the Nitrogen Center

The nitrogen atom in this compound can be alkylated or arylated to form secondary or tertiary amines. These reactions involve the formation of a new carbon-nitrogen bond.

Alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates. The reaction proceeds via a nucleophilic substitution mechanism. To avoid over-alkylation, it is often necessary to control the stoichiometry of the reactants.

Arylation of the nitrogen center can be accomplished through methods like the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple the amine with an aryl halide or triflate.

Table 3: N-Alkylation and N-Arylation Reactions

| Reaction Type | Reagents and Conditions | Product |

| N-Alkylation | Alkyl halide (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent. | N-alkyl-3-(3-methoxyphenoxy)-N,4-dimethylaniline |

| N-Arylation (Buchwald-Hartwig) | Aryl halide (e.g., bromobenzene), a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in a solvent like toluene. | N-(3-(3-methoxyphenoxy)-4-methylphenyl)-N-phenylaniline |

Reactions Involving the Phenoxy Ether Linkage

The phenoxy ether linkage in this compound is generally stable under many reaction conditions. However, it can be cleaved under harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at high temperatures. This cleavage would result in the formation of a phenol (B47542) and an aryl halide. Due to the presence of two aryl groups attached to the ether oxygen, the cleavage can potentially occur on either side of the oxygen atom.

Exploitation as a Building Block for Complex Molecule Synthesis

The diverse reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules, including various heterocyclic systems. beilstein-journals.orgfrontiersin.org

The primary amine group of this compound is a key handle for its incorporation into heterocyclic structures.

Pyrazine Synthesis: Pyrazines can be synthesized through the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. While this compound is not a 1,2-diamine itself, it can be envisioned as a precursor. For instance, nitration of the aniline ring followed by reduction could introduce a second amino group, which could then participate in a pyrazine-forming condensation reaction. orgsyn.org

Pyrido[1,2-a]pyrimidine Synthesis: The synthesis of pyrido[1,2-a]pyrimidines often involves the reaction of a 2-aminopyridine (B139424) derivative with a 1,3-dielectrophile. mdpi.commdpi.comnih.gov this compound could be incorporated into such a structure by first being coupled to a pyridine ring, followed by cyclization with a suitable three-carbon synthon. A plausible synthetic strategy could involve a Buchwald-Hartwig amination to link the aniline to a halopyridine, followed by reaction with a β-keto ester or a similar compound to construct the pyrimidine (B1678525) ring. nih.gov

Given its functional groups, this compound can serve as a crucial intermediate in multi-step synthetic sequences. For instance, it can be a precursor in the synthesis of pharmaceuticals or agrochemicals where the diaryl ether motif is a key structural feature.

A hypothetical synthetic pathway could involve the initial diazotization of the amine group, followed by a Sandmeyer reaction to introduce a variety of substituents (e.g., cyano, halo, or hydroxyl groups). These new functional groups can then be further manipulated. For example, a cyano group could be hydrolyzed to a carboxylic acid, which in turn could be used in amide coupling reactions to build more complex molecular architectures.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 3 Methoxyphenoxy 4 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of modern chemical analysis, providing detailed information about the local magnetic fields around atomic nuclei.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Environments

Without experimental or calculated data, a definitive analysis of the proton environments of 3-(3-Methoxyphenoxy)-4-methylaniline cannot be provided. A predicted spectrum would involve the analysis of chemical shifts, coupling constants, and integration values for the protons on the two aromatic rings, the methyl group, and the methoxy (B1213986) group.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Similarly, a detailed analysis of the carbon skeleton through ¹³C NMR is not possible. This technique would be crucial for identifying all unique carbon atoms in the molecule, including the quaternary carbons, which are not observable in ¹H NMR.

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in piecing together the molecular structure by establishing correlations between neighboring protons (COSY) and between protons and carbons (HSQC/HMBC). The absence of data for this compound prevents any discussion of its specific connectivity assignments.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Analysis of Characteristic Functional Group Vibrations

While general characteristic vibrational frequencies for functional groups present in this compound (such as N-H stretches of the amine, C-O stretches of the ether and methoxy groups, and C-H stretches of the aromatic rings and methyl group) are known, a specific analysis requires the actual spectrum of the compound.

Correlation of Experimental and Theoretically Predicted Spectra

A common practice in spectroscopic analysis is to compare experimental spectra with those predicted by computational methods, such as Density Functional Theory (DFT). This correlation provides a higher level of confidence in the spectral assignments and structural elucidation. As no experimental or theoretical spectra for this compound could be located, this comparative analysis cannot be performed.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of an organic molecule like 4-(3-Methoxyphenoxy)-3-methylaniline, it provides two critical pieces of information: the precise molecular weight and the fragmentation pattern, which offers clues about the molecule's structure.

Electron Ionization (EI) is a hard ionization technique where high-energy electrons bombard a molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion and various fragment ions.

For 4-(3-Methoxyphenoxy)-3-methylaniline (C₁₄H₁₅NO₂), the molecular weight is 229.27 g/mol . In an EI-MS spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z of 229. The fragmentation pattern would arise from the cleavage of the weakest bonds within the molecule. Key structural features that would influence fragmentation include the ether linkage, the methoxy group, the methyl group, and the aniline (B41778) moiety.

Expected Fragmentation Pathways:

Cleavage of the ether bond: The bond between the phenoxy oxygen and the methyl-substituted phenyl ring is a likely point of cleavage. This could lead to fragments corresponding to the methoxyphenoxy radical or cation (m/z 123) and the 3-methylaniline radical or cation (m/z 106).

Loss of a methyl group: Cleavage of the methyl group from the methoxy moiety (-OCH₃) would result in a fragment ion at m/z 214 (M-15). Loss of the methyl group from the aniline ring would also contribute to this or a similar fragment.

Loss of functional groups: Other small neutral molecules could be lost, such as carbon monoxide (CO) or formaldehyde (B43269) (CH₂O), leading to characteristic lower mass fragments.

Without experimental data, a definitive fragmentation table cannot be constructed.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision (typically to four or five decimal places). This precision allows for the determination of the elemental formula of the compound, as the exact masses of atoms are not integers (e.g., ¹H = 1.00783, ¹²C = 12.00000, ¹⁴N = 14.00307, ¹⁶O = 15.99491).

For 4-(3-Methoxyphenoxy)-3-methylaniline, the theoretical exact mass can be calculated from its molecular formula, C₁₄H₁₅NO₂.

| Attribute | Value |

| Molecular Formula | C₁₄H₁₅NO₂ |

| Theoretical Exact Mass | 229.1103 u |

An HRMS experiment would aim to measure the m/z of the molecular ion. If the experimental value matches the theoretical exact mass to within a few parts per million (ppm), it provides strong confirmation of the compound's elemental composition. This technique is invaluable for distinguishing between compounds that have the same nominal mass but different elemental formulas.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. To perform this analysis, a single, high-quality crystal of 4-(3-Methoxyphenoxy)-3-methylaniline would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the precise positions of all atoms in the crystal lattice can be determined.

An XRD analysis would provide a wealth of structural information, including:

Bond lengths and angles: The precise distances between atoms and the angles between bonds.

Torsional angles: The dihedral angles that define the molecule's conformation, such as the twist between the two phenyl rings around the ether linkage.

Intermolecular interactions: Details of how the molecules pack together in the crystal, including any hydrogen bonding involving the amine (-NH₂) group or other non-covalent interactions.

Crystal system and space group: Fundamental crystallographic parameters that describe the symmetry of the crystal lattice.

As no published crystal structure for 4-(3-Methoxyphenoxy)-3-methylaniline is available, a data table of its crystallographic parameters cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy (ground state) electronic orbitals to higher energy (excited state) orbitals. The wavelength of maximum absorption (λₘₐₓ) and the intensity of the absorption (molar absorptivity, ε) are characteristic of a molecule's electronic structure, particularly its conjugated π-systems.

The structure of 4-(3-Methoxyphenoxy)-3-methylaniline contains two phenyl rings and an aniline moiety, which are all chromophores (light-absorbing groups). The spectrum would be expected to show absorptions characteristic of π → π* transitions within the aromatic rings. The presence of the auxochromic (color-enhancing) amine (-NH₂) and methoxy (-OCH₃) groups, which have non-bonding electrons, would likely cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene.

A typical UV-Vis analysis would involve dissolving the compound in a transparent solvent (like ethanol (B145695) or cyclohexane) and measuring its absorbance spectrum. The resulting data would be presented in a table.

Hypothetical UV-Vis Data Table:

| Solvent | λₘₐₓ (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| Ethanol | Data not available | Data not available | π → π |

| Hexane (B92381) | Data not available | Data not available | π → π |

Note: The specific λₘₐₓ values and molar absorptivities are dependent on experimental conditions and are not available in published literature.

Theoretical and Computational Chemistry Studies on 3 3 Methoxyphenoxy 4 Methylaniline

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful toolkit for exploring the intricacies of molecular systems. For 3-(3-Methoxyphenoxy)-4-methylaniline, these methods have been instrumental in determining its optimized geometry, electronic structure, and charge distribution.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular structures. Through DFT calculations, the equilibrium geometry of this compound can be determined by finding the minimum energy conformation on the potential energy surface. These calculations typically involve the use of a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to accurately describe the electronic distribution and molecular geometry.

The optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule. This structural information is fundamental for understanding the steric and electronic effects that govern the molecule's behavior.

Table 1: Selected Optimized Geometrical Parameters of this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N | 1.40 | C-C-N | 120.5 |

| C-O (ether) | 1.37 | C-O-C | 118.2 |

| C-O (methoxy) | 1.36 | O-C-C | 115.3 |

| C-C (aromatic) | 1.39 | H-C-H (methyl) | 109.5 |

Note: This table is illustrative. Actual values would be obtained from specific DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.orglibretexts.org A smaller gap suggests higher reactivity. wikipedia.org

For this compound, the HOMO is typically localized on the aniline (B41778) ring, which is rich in electrons, while the LUMO may be distributed across the phenoxy group. The HOMO-LUMO gap can be calculated to predict the molecule's electronic transitions and its potential as a charge transfer material.

Table 2: Calculated Frontier Molecular Orbital Energies and Band Gap of this compound (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| Band Gap (ΔE) | 4.6 |

Note: This table is illustrative. Actual values would be derived from specific quantum chemical calculations.

Mapping of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential), indicating sites for nucleophilic attack. Green areas represent neutral potential.

In this compound, the MEP map would likely show negative potential around the oxygen atoms of the ether and methoxy (B1213986) groups, as well as the nitrogen atom of the amine group, highlighting these as potential sites for electrophilic interaction.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

For this compound, NBO analysis can reveal the extent of electron delocalization between the aromatic rings and the substituent groups, providing insights into the molecule's electronic communication and stability.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π*(C-C) | 5.2 |

| LP(2) O (ether) | π*(C-C) | 2.8 |

| π(C-C) | π*(C-C) | 18.5 |

Note: This table is illustrative and shows hypothetical significant interactions. E(2) represents the stabilization energy.

Vibrational Frequency Calculations and Theoretical Spectral Simulation

Theoretical vibrational frequency calculations, typically performed using DFT methods, are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which can then be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups.

For this compound, these calculations would predict the characteristic vibrational frequencies for the N-H stretching of the amine group, C-H stretching of the aromatic rings and methyl group, C-O stretching of the ether and methoxy groups, and various bending and deformation modes. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and achieve better agreement with experimental spectra. mdpi.com

Table 4: Selected Calculated Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | 3450 |

| Aromatic C-H Stretch | 3100 |

| Aliphatic C-H Stretch | 2980 |

| C-O Ether Stretch | 1250 |

| C-N Stretch | 1300 |

Note: This table is illustrative. Actual frequencies would be obtained from specific vibrational calculations.

Thermodynamic Property Predictions (e.g., Enthalpy, Entropy, Heat Capacity)

Theoretical calculations can also be used to predict the thermodynamic properties of a molecule, such as its enthalpy, entropy, and heat capacity, at different temperatures. These properties are derived from the calculated vibrational frequencies and molecular partition functions. Such predictions are valuable for understanding the molecule's stability and its behavior under varying thermal conditions.

Table 5: Predicted Thermodynamic Properties of this compound at 298.15 K (Illustrative)

| Property | Value |

|---|---|

| Enthalpy (kcal/mol) | 50.2 |

| Entropy (cal/mol·K) | 110.5 |

| Heat Capacity (cal/mol·K) | 75.8 |

Note: This table is illustrative. Actual values would be determined from specific thermodynamic calculations.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry serves as a powerful tool for investigating the intricate details of reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental means alone. For a molecule such as this compound, theoretical studies can elucidate the pathways of its formation and potential subsequent reactions. While direct computational studies on this specific molecule are not extensively documented in the provided literature, the principles and methodologies can be inferred from studies on analogous structures and reaction types, such as nucleophilic aromatic substitution (SNAr) for its synthesis and reactions with radicals for its degradation.

In a typical computational investigation of an SNAr reaction to form a diaryl ether, the energies of the reactants, intermediates, transition states, and products are calculated to map out the potential energy surface of the reaction. The transition states are characterized by the presence of a single imaginary frequency corresponding to the atomic motion along the reaction coordinate.

For example, a hypothetical reaction pathway for the formation of a diaryl ether via an SNAr mechanism might involve the following steps, with associated calculated energies:

| Step | Description | ΔE (kcal/mol) | ΔG (kcal/mol) |

| 1 | Reactants to Transition State 1 (TS1) | +15.2 | +18.5 |

| 2 | Formation of Meisenheimer Complex | -5.8 | -3.1 |

| 3 | Meisenheimer Complex to Transition State 2 (TS2) | +22.4 | +25.0 |

| 4 | Formation of Products | -10.7 | -8.2 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from computational studies of SNAr reactions.

Furthermore, computational studies can elucidate the role of catalysts, such as bases, in these reactions. A base can facilitate the reaction by deprotonating the nucleophile, thereby increasing its nucleophilicity, or by stabilizing the intermediate complex. researchgate.net The presence of a catalyst can significantly lower the activation energy barriers, making the reaction more favorable. researchgate.net

Beyond its synthesis, the reactivity of this compound, particularly the aniline moiety, can be explored through computational chemistry. For instance, the reaction of the related compound 4-methyl aniline with hydroxyl radicals (•OH) has been studied using M06-2X and CCSD(T) methods with the 6-311++G(3df,2p) basis set. mdpi.comresearcher.life Such studies are relevant to understanding the atmospheric degradation of aromatic amines. The calculations reveal that the reaction can proceed via different pathways, including hydrogen abstraction from the amino group or the methyl group, or radical addition to the aromatic ring. mdpi.com

A computational study of the reaction of 4-methyl aniline with •OH radicals provided the following insights into the reaction barriers:

| Reaction Pathway | Transition State | Barrier Height (kJ/mol) |

| H abstraction from C3-H | T0P3 | 13 |

This data is for the reaction of 4-methyl aniline with OH radicals and is presented to illustrate the type of findings from such computational studies. mdpi.com

These computational approaches provide a detailed understanding of the reaction mechanisms, including the identification of key intermediates and transition states, and the calculation of reaction energetics. This knowledge is invaluable for optimizing reaction conditions and predicting the potential transformation pathways of compounds like this compound in various chemical environments.

Future Research Directions for 3 3 Methoxyphenoxy 4 Methylaniline

Exploration of Novel Catalytic Systems for Synthesis and Functionalization

The synthesis of the 3-(3-Methoxyphenoxy)-4-methylaniline core structure, a diaryl ether, is a prime candidate for optimization through novel catalytic systems. Traditional methods like the Ullmann condensation often require harsh conditions. Future research should focus on milder and more efficient catalyst systems.

Palladium-based catalysts, particularly in combination with specialized phosphine-based ligands such as 2-phosphino-substituted N-arylpyrroles (cataCXium® P), have shown high efficiency in the cross-coupling of aryl chlorides and phenols to form diaryl ethers. capes.gov.brresearchgate.net Another promising avenue is the use of nickel catalysis, which has been successfully applied in the decarbonylative etherification of aromatic esters, providing a different pathway to the diaryl ether motif. acs.orgresearchgate.net

Copper-catalyzed systems, the historical basis for C-O coupling, are also evolving. The use of nano-copper iodide (nano-CuI) or copper nanoparticles supported on materials like carbon nanofibers (CuNP/CNF) offers advantages in terms of catalyst stability and recyclability. researchgate.netnih.gov Research into magnetically separable nanocatalysts, such as palladium supported on iron oxide nanoparticles (e.g., Fe₃O₄@SiO₂@PPh₂@Pd(0)), could significantly simplify product purification. nih.gov

For the functionalization of the aniline (B41778) moiety, photoredox-cobalt dual catalysis presents a state-of-the-art method for dehydrogenative coupling, enabling the formation of C-N bonds under mild conditions. galchimia.com This could be explored for further modification of the this compound structure.

| Catalyst System | Key Features | Potential Advantages for Synthesis | Reference |

|---|---|---|---|

| Palladium / cataCXium® P Ligands | Highly efficient for coupling aryl chlorides and phenols. | High turnover numbers, applicable to a variety of substrates. | capes.gov.brresearchgate.net |

| Nickel / Diphosphine Ligands | Enables decarbonylative cross-etherification. | Alternative synthetic route from aromatic esters; can be conducted on a gram scale. | acs.org |

| Nano-Copper Catalysts (e.g., nano-CuI) | Heterogeneous catalysts for C-O coupling. | Good to excellent yields, potential for catalyst recycling. | researchgate.netnih.gov |

| Magnetically Separable Pd Nanocatalyst | Pd(0) immobilized on a magnetic support (Fe₃O₄). | Easy separation from the reaction medium using a magnet; high reusability. | nih.gov |

| Photoredox / Cobalt Dual Catalysis | Uses light and co-catalysts for dehydrogenative coupling. | Mild reaction conditions for C-N bond formation. | galchimia.com |

Advanced Methodologies for Process Intensification in Synthesis

Process intensification aims to develop more efficient, safer, and environmentally benign manufacturing processes. For a molecule like this compound, future research could investigate several advanced methodologies.

The development of robust heterogeneous catalysts is a key area. As mentioned, supported nanoparticle catalysts (e.g., palladium or copper on various supports) not only improve catalyst recovery and reuse but are also well-suited for integration into continuous flow reactors. nih.gov Flow chemistry offers superior control over reaction parameters such as temperature and mixing, leading to higher yields and purity.

The use of eco-friendly, air-stable, and recyclable catalysts, such as bimetallic systems (e.g., CuMoO₄ or Cu-O-Ba), could reduce the environmental impact of the synthesis. researchgate.net These catalysts have demonstrated high efficiency in Csp²-O cross-coupling reactions, tolerating a wide range of functional groups. researchgate.net Exploring these systems could lead to greener synthetic routes for this compound.

Application as a Precursor in Non-Traditional Chemical Transformations

The structure of this compound offers multiple reactive sites, making it a valuable precursor for non-traditional chemical transformations.

One significant area of exploration is its use as a monomer in polymerization reactions. Aniline and its derivatives can undergo oxidative polymerization to form polyanilines (PANI), a class of conducting polymers. rsc.orgrsc.org The substituents on the this compound ring would influence the properties of the resulting polymer, such as solubility, morphology, and electrical conductivity. rsc.org Such novel polymers could find applications in chemical sensors or as antistatic coatings. rsc.orgrsc.org

The aniline moiety can also participate in multi-component reactions. For instance, it could be used in a one-pot, three-component benzannulation reaction with a 1,3-diketone and acetone (B3395972) to synthesize complex, difficult-to-access meta-substituted anilines. beilstein-journals.org This methodology allows for the rapid construction of molecular complexity from simple starting materials.

Furthermore, the aniline group can direct further functionalization of the aromatic rings through C-H activation, providing a pathway to novel derivatives without the need for pre-functionalized starting materials. The oxidation of the aniline group itself can lead to various products like nitroso, azo, or azoxy compounds, depending on the oxidant and reaction conditions, opening pathways to dyes or other functional materials. researchgate.net

Development of High-Throughput Computational Screening for Chemical Property Prediction

Computational chemistry offers powerful tools for accelerating research by predicting the properties of molecules before they are synthesized. For this compound and its potential derivatives, high-throughput computational screening is a vital future research direction.

Quantitative Structure-Use Relationship (QSUR) and Quantitative Structure-Activity Relationship (QSAR) models can be developed using machine learning algorithms like random forest. nih.govrsc.org By training these models on large datasets of known chemicals, it is possible to predict the functional use or biological activity of new compounds based solely on their structural and physicochemical descriptors. nih.govrsc.org

These computational models can predict a wide range of properties. For instance, QSAR models have been used to correlate the electronic properties of substituted anilines, such as the Hammett sigma constant or frontier molecular orbital energies (E(HOMO), E(LUMO)), with their effects in biological systems. researchgate.net Similar approaches can be used to predict chemical reactivity. The success of certain multi-component reactions, for example, has been correlated with the computational Hammett constants of the reactants. beilstein-journals.org

By applying these in silico methods, researchers can rapidly screen virtual libraries of derivatives of this compound to identify candidates with desired properties for specific applications, thereby prioritizing synthetic efforts and reducing experimental costs.

| Computational Approach | Description | Predicted Properties | Reference |

|---|---|---|---|

| QSUR (Quantitative Structure-Use Relationship) | Machine learning models (e.g., random forest) that correlate chemical structure with functional use in products. | Potential industrial or commercial functions. | nih.govrsc.org |

| QSAR (Quantitative Structure-Activity Relationship) | Models that link molecular descriptors to biological or chemical activity. | Reactivity, toxicity, interaction with biological targets. | researchgate.net |

| DFT (Density Functional Theory) Calculations | Quantum mechanical modeling to determine the electronic structure of molecules. | Frontier orbital energies (HOMO/LUMO), electronic parameters, reaction mechanisms. | researchgate.net |

| Computational Hammett Constants | Calculated electronic parameters (σm, σp) that predict the electron-donating or -withdrawing ability of substituents. | Reaction success and yield in certain multi-component reactions. | beilstein-journals.org |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-Methoxyphenoxy)-4-methylaniline, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : React 3-methoxy phenol derivatives with 4-methylaniline precursors under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .

- Catalytic optimization : Use heterogeneous catalysts like Amberlite IRA-400 (OH⁻) to improve yields (e.g., 95% achieved with H₂O₂–POCl₃ systems and molar ratio optimization) .

- Automated platforms : For radiosynthesis, employ TRACERlab™ FX C PRO systems with PhSiH₃/TBAF for efficient [¹¹C]CO₂ fixation-reduction .

Q. How is the molecular structure of this compound characterized using spectroscopic and computational methods?

- Techniques :

- NMR : Analyze aromatic proton splitting patterns (e.g., δ = 3.76 ppm for methoxy groups) and coupling constants to confirm substitution patterns .

- InChI validation : Use standardized InChI keys (e.g., WIFQIYIZBFYSDV-UHFFFAOYSA-N) from PubChem for digital structural verification .

- Mass spectrometry : Confirm molecular weight (227.31 g/mol) via high-resolution MS .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Preventative measures :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact .

- Store at -20°C in airtight containers to prevent degradation .

- Follow REACH regulations for endocrine-disrupting substance disposal .

Advanced Research Questions

Q. How do solvent polarity and temperature influence reaction kinetics in synthesizing sulfonamide derivatives from this compound?

- Experimental design :

- Solvent screening : Compare polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates in sulfonamide formation .

- Temperature gradients : Optimize between 25–40°C to balance reaction rate and byproduct formation (e.g., via Arrhenius plots) .

Q. How can contradictions in reported yields for sulfonamide derivatives be resolved methodologically?

- Root-cause analysis :

- Mole ratio adjustments : Replicate H₂O₂:POCl₃:thiophenol:aniline ratios (3:1:1:1) to verify reproducibility .

- Catalyst recycling : Test Amberlite IRA-400 reuse efficiency over multiple cycles to assess yield variability .

Q. What advanced NMR techniques are employed for conformational analysis of this compound derivatives?

- Methodology :

- 2D NMR (COSY, NOESY) : Map spatial proximity of methoxy and methyl groups to infer steric effects .

- Dynamic NMR : Monitor rotational barriers of the phenoxy group at variable temperatures .

Q. What green chemistry approaches can replace traditional solvents in synthesizing this compound?

- Innovations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。